molecular formula C15H17NO2S B13999449 1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate CAS No. 15278-16-7

1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate

Cat. No.: B13999449
CAS No.: 15278-16-7
M. Wt: 275.4 g/mol
InChI Key: RIYPJYNEUYIPGA-UHFFFAOYSA-N
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Description

1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are a group of organosulfur compounds that have a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-2-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylate group can produce alcohols or aldehydes.

Scientific Research Applications

1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with a piperidine moiety allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

15278-16-7

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 1-benzothiophene-2-carboxylate

InChI

InChI=1S/C15H17NO2S/c1-16-8-4-6-12(10-16)18-15(17)14-9-11-5-2-3-7-13(11)19-14/h2-3,5,7,9,12H,4,6,8,10H2,1H3

InChI Key

RIYPJYNEUYIPGA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)OC(=O)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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